
Azido-PEG6-CH2CO2-t-Bu
Übersicht
Beschreibung
Azido-PEG6-CH2CO2-t-Bu is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases the reagent’s solubility in aqueous media .
Synthesis Analysis
The azide group can react with alkyne, BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of Azido-PEG6-CH2CO2-t-Bu is C18H35N3O8 . It has a molecular weight of 421.5 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG6-CH2CO2-t-Bu can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
Azido-PEG6-CH2CO2-t-Bu has a molecular weight of 421.5 g/mol . . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Azido-PEG6-C1-Boc: Scientific Research Applications:
PROTAC Linker
Azido-PEG6-C1-Boc serves as a polyethylene glycol (PEG)-based PROTAC linker . It is utilized in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to target and degrade specific proteins within cells. This application is crucial for targeted protein degradation in therapeutic research .
Click Chemistry Reagent
This compound contains an azide group, making it a valuable reagent for click chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups, facilitating the creation of complex molecules .
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Azido-PEG6-C1-Boc can also participate in SPAAC with molecules containing DBCO or BCN groups, which is a copper-free version of the click chemistry reaction, advantageous for sensitive biological systems where copper might be detrimental .
Wirkmechanismus
Target of Action
Azido-PEG6-C1-Boc, also known as Azido-PEG6-CH2CO2-t-Bu or Azido-PEG6-CH2CO2t-butyl ester, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of Azido-PEG6-C1-Boc are proteins that can be selectively degraded by the ubiquitin-proteasome system . This compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Azido-PEG6-C1-Boc interacts with its targets through a process known as the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . The compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway affected by Azido-PEG6-C1-Boc is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins, regulating the levels of specific protein sets, and eliminating proteins whose functions are no longer required . By interacting with this pathway, Azido-PEG6-C1-Boc can influence the degradation of target proteins .
Result of Action
The molecular and cellular effects of Azido-PEG6-C1-Boc’s action primarily involve the selective degradation of target proteins . By binding to these proteins and the E3 ubiquitin ligase, Azido-PEG6-C1-Boc facilitates the tagging of the target proteins with ubiquitin, marking them for degradation by the proteasome . This process can influence various cellular processes by controlling the levels of specific proteins .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O8/c1-18(2,3)29-17(22)16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-20-21-19/h4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZLCXSEDMBOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG6-CH2CO2-t-Bu | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

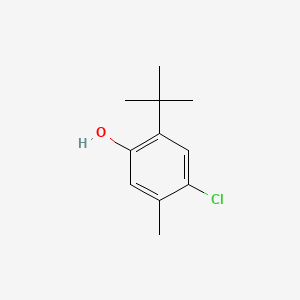
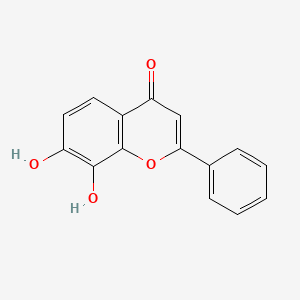



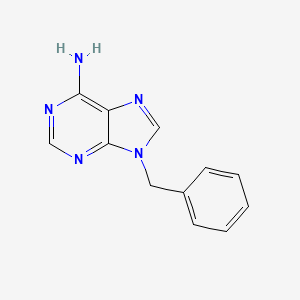
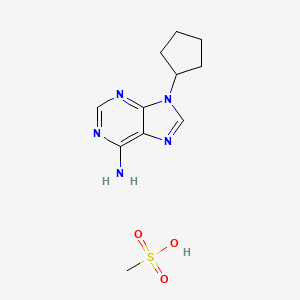
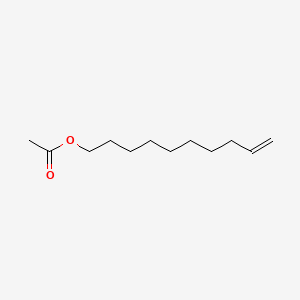
![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)
![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)
![2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid](/img/structure/B1666370.png)
![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)
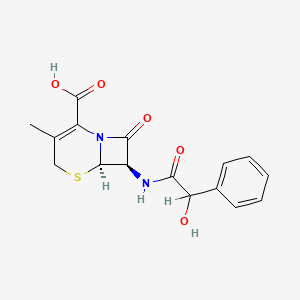
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)